molecular formula C33H32N4O5 B1221840 Purpurin 18 CAS No. 25465-77-4

Purpurin 18

Cat. No.: B1221840
CAS No.: 25465-77-4
M. Wt: 564.6 g/mol
InChI Key: KUFHJWJISCAHNP-JXFKEZNVSA-N
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Description

Origin and Biosynthesis of Purpurin 18

The origins of this compound are intrinsically linked to the life cycle of chlorophyll (B73375), the primary pigment in photosynthesis.

This compound is a direct metabolic derivative of chlorophyll a. researchgate.net The biological degradation process of chlorophyll a can lead to the formation of this compound. mdpi.comresearchgate.net This transformation involves several steps, often initiated by the loss of the central magnesium ion from the chlorophyll molecule to form pheophytin. Subsequent enzymatic or chemical modifications of the chlorophyll macrocycle, including the opening of the E-ring, lead to the formation of various metabolites, with this compound being a significant product. researchgate.net A common laboratory synthesis route involves the acidic treatment of chlorophyll-a paste to extract Methyl pheophorbide-a, which is then subjected to oxidation and rearrangement reactions to yield this compound. nih.govresearchgate.net

The key structural features of this compound that distinguish it from its parent molecule, chlorophyll a, are the presence of a six-membered anhydride (B1165640) ring fused to the chlorin (B1196114) macrocycle and a carboxylic acid side chain. nih.govresearchgate.net This anhydride ring is highly reactive and can be readily opened by nucleophiles, a property that is often exploited for the synthesis of various this compound derivatives. researchgate.netrsc.org

This compound can be isolated from a wide variety of green plants and algae. cfmot.de Economically feasible sources include spinach leaves and the cyanobacterium Spirulina maxima. mdpi.comresearchgate.net Edible seaweeds, such as those from the Phaeophyceae (brown), Rhodophyceae (red), and Chlorophyceae (green) classes, are particularly rich sources due to their high chlorophyll content. mdpi.com

The isolation process typically begins with the extraction of chlorophyll from the dried biomass using organic solvents or supercritical fluid extraction. mdpi.com The extracted chlorophyll is then chemically modified to produce its derivatives and metabolites, including this compound. mdpi.com Laboratory methods for obtaining Purpurin-18 often start from pheophytin a, which is oxidized in an alcoholic alkali solution to form an intermediate "unstable chlorin" that is subsequently converted to this compound. google.com Purification is commonly achieved through column chromatography. nih.gov

Table 1: Natural Sources of this compound

Natural SourceClassification
SpinachGreen Plant
Spirulina maximaCyanobacterium
Seaweed (various)Algae
Japanese carpet shellsMollusc
Brown mussel Perna pernaMollusc

Significance in Photomedicine and Related Fields

This compound has emerged as a significant compound in photomedicine, primarily for its application as a photosensitizer in photodynamic therapy (PDT). nih.govcfmot.de PDT is a cancer treatment modality that utilizes the interaction of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that selectively destroy malignant cells. cfmot.demdpi.com

The utility of this compound in PDT stems from several advantageous properties:

Long Absorption Wavelength: It exhibits strong absorption in the red region of the electromagnetic spectrum (around 700 nm), which allows for deeper tissue penetration of light. nih.govresearchgate.net

High Singlet Oxygen Quantum Yield: Upon activation by light, it efficiently generates singlet oxygen, a highly cytotoxic ROS. cfmot.de

Low Dark Toxicity: In the absence of light, this compound exhibits minimal cytotoxicity, which reduces side effects. cfmot.de

Research has demonstrated the efficacy of this compound-mediated PDT against various cancer cell lines, including triple-negative breast cancer. mdpi.comnih.gov Studies have shown that light-activated this compound can induce apoptosis (programmed cell death) in cancer cells by generating ROS that damage cellular components, such as the mitochondrial membrane. nih.govproquest.com

Despite its potential, the practical application of this compound faces challenges, including poor water solubility and a tendency to aggregate in aqueous environments, which can reduce its bioavailability and efficacy. cfmot.de To overcome these limitations, researchers have developed various strategies, such as incorporating this compound into delivery systems like nanoparticles, liposomes, and polymers, or by chemically modifying its structure to improve its physicochemical properties. cfmot.deresearchgate.net

Historical Perspective of this compound Research

While the parent molecule, chlorophyll, has been studied for centuries, focused research on its specific derivatives like this compound is a more recent endeavor. Early investigations into chlorophyll chemistry, such as those by Fischer and Orth in the 1930s, laid the groundwork for understanding its degradation products. google.com However, the significant interest in this compound as a photosensitizer for medical applications began to gain momentum in the latter half of the 20th century.

A key publication in 1993 detailed the use of Purpurin-18 for the synthesis of sensitizers for photodynamic therapy, indicating that research in this area was active at that time. rsc.org This work explored the chemical modification of Purpurin-18 to create more effective and water-soluble photosensitizers. rsc.org The continuous exploration of natural products as sources for new drugs has led researchers to "go back in time" and re-evaluate known compounds like this compound for modern therapeutic applications. mdpi.com This has resulted in a recent surge in research, with numerous studies in the 21st century focusing on enhancing its efficacy through nanotechnology and chemical derivatization. nih.govmdpi.comcfmot.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39)/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFHJWJISCAHNP-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25465-77-4
Record name Purpurin 18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis and Chemical Modification Strategies for Purpurin 18

Derivatization and Functionalization Approaches

Cyclic Anhydride (B1165640) Derivatization to Imides

The fused anhydride ring in Purpurin 18 is a reactive site that can be converted into imide derivatives, often by reacting with amines researchgate.netresearchgate.networldscientific.comwipo.int. This modification can preserve or even enhance the long-wavelength absorption properties, making these imides promising photosensitizers researchgate.netresearchgate.networldscientific.com.

Synthesis of Purpurin Imide Derivatives

The synthesis of Purpurin imide derivatives typically involves opening the exocyclic anhydride ring of this compound with an amine, followed by recyclization to form the imide ring researchgate.netresearchgate.networldscientific.comwipo.int. This process can be achieved through amidation reactions researchgate.net. For instance, this compound ester can be converted to N-substituted this compound imides researchgate.net. These derivatives have demonstrated significant phototoxicity and can be further functionalized with reactive groups such as amino, sulfhydryl, maleimide, azide, and alkyne to allow for subsequent conjugations researchgate.networldscientific.com. The resulting imide derivatives often exhibit a bathochromic shift in their absorption spectra, moving towards longer wavelengths researchgate.netsioc-journal.cn.

Electrophilic Substitution Reactions

Electrophilic substitution reactions can be performed on the this compound core to introduce various substituents, thereby modifying its photochemical properties mdpi.comresearchgate.netsioc-journal.cn. These reactions typically target positions like the C(12)-methyl group or the C(20)-meso-hydrogen, allowing for the introduction of diverse functional groups researchgate.netsioc-journal.cn. Examples of such modifications include halogenation and nitration, which can improve photochemical characteristics mdpi.com.

Wittig Reaction and Allomerization

The Wittig reaction is a valuable tool for modifying the vinyl group at the C(3)-position of this compound researchgate.netsioc-journal.cntotal-synthesis.com. This reaction involves reacting a phosphonium (B103445) ylide with an aldehyde or ketone, leading to the formation of an alkene total-synthesis.comcommonorganicchemistry.com. By applying the Wittig reaction to a formyl-substituted this compound derivative, new ethenyl derivatives can be synthesized researchgate.netsioc-journal.cn. Allomerization, another modification strategy, can also be employed, often involving alterations to the C(12)-methyl group researchgate.netsioc-journal.cnresearchgate.net. These reactions contribute to the synthesis of a variety of chlorin (B1196114) derivatives related to chlorophyll (B73375) researchgate.netresearchgate.net.

Conjugation with Peptides and Sugars

Conjugation of this compound with peptides and sugars is a strategy to improve its targeting capabilities and solubility mdpi.comnih.govresearchgate.netnih.govcreative-peptides.com. Linking this compound to peptides can be achieved through reactions involving its carboxylic acid group, forming amide bonds with amino groups on the peptide mdpi.comresearchgate.netnih.gov. Peptide-photosensitizer conjugates (PPCs) leverage the targeting specificity of peptides to deliver photosensitizers to diseased tissues, enhancing therapeutic efficiency creative-peptides.com. For example, this compound has been conjugated to targeting peptides to achieve site-specific coupling with high purity nih.gov. Similarly, conjugation with sugars can also improve the physicochemical properties of this compound nih.gov.

PEGylation Strategies to Enhance Hydrophilicity and Bioavailability

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to this compound, is a primary method for increasing its hydrophilicity and, consequently, its bioavailability mdpi.comnih.govnih.govnih.govmdpi.comump.edu.pl. The increased hydrophilicity reduces aggregation in aqueous environments, leading to improved solubility and better accumulation in cancer cells mdpi.comnih.govnih.govmdpi.com. PEGylated this compound derivatives have shown enhanced photodynamic activity compared to the parent compound, with improved cellular uptake and localization in organelles such as mitochondria and the endoplasmic reticulum mdpi.comnih.govnih.govmdpi.com. The attachment of PEG chains can also lead to an increase in phototoxicity due to better solubility and reduced aggregation mdpi.commdpi.com.

Metalation and Core Modification (e.g., Zinc Complex)

The core structure of this compound can be modified through metalation, particularly with zinc ions mdpi.comnih.govnih.govnih.govresearchgate.net. Incorporating a zinc ion into the chlorin core can significantly enhance the photosensitizing efficacy of this compound derivatives mdpi.comnih.govnih.gov. For instance, zinc complexation, alongside PEGylation, has been shown to substantially increase photosensitizing efficacy, leading to a significant decrease in the IC50 values in cancer cell lines compared to unmodified this compound nih.govnih.gov. Metalation is one of several approaches explored to improve the physicochemical characteristics of this compound nih.govresearchgate.net.

Photodynamic Therapy Pdt Mechanisms and Efficacy of Purpurin 18

Fundamental Principles of Purpurin 18-Mediated PDT

The efficacy of this compound in PDT is rooted in a series of photochemical and photophysical events that are initiated by light absorption and culminate in the production of cytotoxic molecules. mdpi.com

The initial step in PDT is the activation of the photosensitizer, this compound, by light. This process begins when the this compound molecule absorbs a photon of light, causing it to transition from its stable, low-energy ground state (S₀) to a short-lived, high-energy excited singlet state (S₁). nih.gov For this compound, this activation occurs efficiently upon illumination with light in the red to near-infrared region of the electromagnetic spectrum, typically between 650 and 700 nm. mdpi.commdpi.comnih.gov This characteristic is particularly advantageous as longer wavelengths can penetrate deeper into biological tissues, enabling the treatment of more substantial tumors. mdpi.comnih.gov

From the excited singlet state, the molecule can return to the ground state by emitting fluorescence or, more importantly for PDT, it can undergo a process called intersystem crossing. nih.gov During intersystem crossing, the electron spin inverts, and the molecule transitions to a more stable and longer-lived excited triplet state (T₁). mdpi.comnih.gov It is from this prolonged triplet state that the key energy and electron transfer reactions of PDT originate. mdpi.com

The primary cytotoxic agent in this compound-mediated PDT is singlet oxygen (¹O₂), a highly reactive form of oxygen. mdpi.comnih.gov The generation of singlet oxygen occurs predominantly through a Type II photoreaction, where the excited triplet-state this compound directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues. mdpi.commdpi.commdpi.com This energy transfer converts the molecular oxygen into the highly reactive singlet oxygen. mdpi.com

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. This compound is recognized for its high singlet oxygen quantum yield. cfmot.denih.gov Studies have reported a quantum yield of approximately 0.7 for the parent compound in certain environments. nih.gov Modifications to the this compound molecule, such as conjugating it with graphene oxide, have been shown to further increase this yield. For instance, a graphene oxide-Purpurin 18 methyl ester composite (GO-Pu18) exhibited a quantum yield of 62.60%, compared to 58.82% for the free this compound methyl ester. rsc.org

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound and its Derivatives

CompoundMediumSinglet Oxygen Quantum Yield (ΦΔ)Reference
This compound (Compound 1)DMEM+FBS0.58 nih.govresearchgate.net
Zn-Purpurin 18 (Compound 2)DMEM+FBS0.65 nih.govresearchgate.net
PEGylated this compound (Compound 3)DMEM+FBS0.60 nih.govresearchgate.net
PEGylated Zn-Purpurin 18 (Compound 4)DMEM+FBS0.61 nih.govresearchgate.net
This compound methyl ester (Free Pu18)PBS58.82% rsc.org
Graphene oxide-Pu18 (GO-Pu18)PBS62.60% rsc.org

Note: DMEM+FBS refers to Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum. PBS refers to Phosphate Buffered Saline.

While singlet oxygen is the principal cytotoxic species, PDT mediated by this compound also involves the generation of other reactive oxygen species (ROS). mdpi.commdpi.comnih.gov ROS are a group of chemically reactive molecules containing oxygen, which can include free radicals like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). mdpi.comrsc.org These species are primarily formed through Type I photoreactions. mdpi.com The collective production of ROS, including singlet oxygen, induces a state of intense oxidative stress within the target cell, leading to the oxidation of critical biomolecules such as lipids, proteins, and nucleic acids, ultimately causing cellular damage and death. mdpi.comnih.gov Research has indicated a positive correlation between the electronegativity of the core porphyrin structure in chlorophyll (B73375) derivatives and the rate of intracellular ROS production. arabjchem.org

The generation of cytotoxic species in PDT occurs via two distinct mechanisms, known as Type I and Type II photoreactions. mdpi.commdpi.com

Type II Reaction: This pathway is considered the predominant mechanism for most photosensitizers, including this compound. mdpi.comrsc.org It involves the direct energy transfer from the triplet-state photosensitizer to molecular oxygen (³O₂) to produce singlet oxygen (¹O₂). mdpi.commdpi.com

Type I Reaction: In this mechanism, the excited triplet-state photosensitizer interacts directly with a substrate molecule (e.g., a biomolecule) through electron or hydrogen atom transfer. This creates radical ions or free radicals, which can then react with molecular oxygen to produce various ROS, such as superoxide and hydroxyl radicals. mdpi.commdpi.com

While the Type II reaction is the main contributor to the phototoxicity of this compound, some studies suggest that both pathways can occur simultaneously. rsc.org For example, research on a graphene oxide-Purpurin 18 composite indicated the concurrent generation of both hydroxyl radicals (Type I) and singlet oxygen (Type II), with the Type II reaction playing the primary role in the observed cell damage. rsc.org

Cellular Mechanisms of Action in PDT

The ultimate therapeutic effect of this compound-mediated PDT depends not only on the generation of ROS but also on the precise location within the cell where these reactive species are produced.

The effectiveness of PDT is critically dependent on the subcellular localization of the photosensitizer. nih.gov The highly reactive and short-lived nature of singlet oxygen means it primarily damages structures in its immediate vicinity. Therefore, the accumulation of the photosensitizer in vital cellular organelles is key to inducing efficient cell death. nih.gov

This compound and its derivatives have been shown to localize in several organelles that are crucial targets in PDT. mdpi.comnih.gov Numerous studies have identified the mitochondria and the endoplasmic reticulum (ER) as primary sites of accumulation for this compound and its modified forms. mdpi.commdpi.comnih.govmdpi.com Damage to mitochondria can disrupt cellular energy metabolism and initiate the intrinsic pathway of apoptosis, while stress to the ER can also trigger programmed cell death. mdpi.commdpi.com

The lysosomes are another common site of localization. nih.govmdpi.commedchemexpress.com The natural hydrophobicity of this compound can sometimes lead to its aggregation and preferential accumulation in lipid vesicles and lysosomes. nih.gov While lysosomal damage can contribute to cell death, targeting mitochondria and the ER is often considered more effective for inducing apoptosis. nih.gov Chemical modifications, such as PEGylation, have been employed to enhance the hydrophilicity of this compound, leading to improved accumulation in the mitochondria and ER across various cancer cell lines. mdpi.com

Table 2: Reported Subcellular Localization of this compound and its Derivatives

Compound/DerivativeCell Line(s)Primary Localization Site(s)Reference(s)
This compoundVarious human cancer cellsMitochondria, Lysosomes, Endoplasmic Reticulum nih.govmdpi.com
This compound4T1 (mouse mammary tumor)Lysosomes medchemexpress.commedchemexpress.com
PEGylated this compound conjugatesMCF-7, PC-3, LNCaP, HeLa, MiaPaCa-2Mitochondria, Endoplasmic Reticulum mdpi.com
Zn-Purpurin 18HeLaMitochondria, Endoplasmic Reticulum, Lysosomes
FONPs[Cp6] (derivative)HCT116, HT-29 (colorectal cancer)Lysosomes, Mitochondria, Endoplasmic Reticulum mdpi.com

Subcellular Localization and Organelle Targeting

Mitochondrial Damage and Membrane Potential Disruption

Mitochondria are a primary target of this compound-PDT. researchgate.netselleckchem.com Upon light activation, this compound generates ROS that inflict damage on the mitochondrial membrane. mdpi.comresearchgate.net This damage leads to a significant reduction in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. researchgate.netselleckchem.com The disruption of the MMP is a critical event that can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating the cell death cascade. researchgate.netaacrjournals.org Studies have shown that co-exposure of cells to this compound and ursodeoxycholic acid (UDCA) prior to irradiation can potentiate the loss of mitochondrial potential and the release of cytochrome c. aacrjournals.org

Lysosomal Accumulation

Research indicates that this compound accumulates in the lysosomes of cancer cells. researchgate.netmedchemexpress.com Its inherent hydrophobicity can lead to preferential localization in these acidic organelles. mdpi.com The photo-destruction of lysosomes can release hydrolytic enzymes into the cytoplasm, contributing to cellular damage and eventual death. Some studies have noted that modifications to the this compound molecule, such as PEGylation, can alter its distribution, enhancing its accumulation in other organelles like the mitochondria and endoplasmic reticulum, which are often considered more desirable targets for inducing apoptosis in PDT. mdpi.com

Endoplasmic Reticulum and Golgi Apparatus Involvement

The endoplasmic reticulum (ER) and Golgi apparatus are also targeted by this compound. researchgate.netscite.ai The ER is a crucial site for protein synthesis and folding, and damage to this organelle can induce a state of cellular stress known as the unfolded protein response (UPR). researchgate.netnih.gov PDT with ER-localizing photosensitizers like this compound can cause protein carbonylation, an oxidative modification of proteins, including those functioning within the ER such as BiP (GRP78), calreticulin, and protein disulfide isomerase (PDI). nih.gov This ER stress can ultimately overwhelm the cell's adaptive capacity, pushing it towards apoptosis. researchgate.net The Golgi apparatus, involved in protein modification and transport, is another site of this compound localization, and its disruption can further contribute to cellular dysfunction. researchgate.net

Induction of Cell Death Pathways

The cellular damage inflicted by this compound-PDT culminates in the activation of one or more cell death programs. The specific pathway initiated often depends on the concentration of the photosensitizer and the light dose administered. nih.gov

Apoptosis Induction (Caspase Activation, PARP-1 Cleavage, DNA Fragmentation)

At lower concentrations, this compound-PDT predominantly induces apoptosis, a programmed and orderly form of cell death. nih.govnih.gov A key hallmark of this process is the activation of a cascade of enzymes called caspases. nih.gov Specifically, caspase-3 has been identified as a crucial mediator in this compound-induced apoptosis. nih.gov The activation of caspase-3 leads to the cleavage of several cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.com

PARP-1 is a nuclear enzyme involved in DNA repair. frontiersin.orgnih.gov Its cleavage by caspase-3 into 89-kDa and 24-kDa fragments inactivates the enzyme, preventing DNA repair and conserving cellular energy (in the form of ATP) that would otherwise be consumed in a futile attempt to repair extensive DNA damage. nih.govmdpi.comnih.gov This inactivation ensures the efficient execution of the apoptotic program. nih.gov The cleavage of PARP-1, along with other caspase-mediated events, results in characteristic apoptotic features such as DNA fragmentation, which can be visualized as a "ladder" pattern in gel electrophoresis, and the externalization of phosphatidylserine (B164497) on the cell surface. nih.gov

Key Apoptotic EventDescriptionMediatorsReferences
Caspase ActivationInitiation of a proteolytic cascade leading to controlled cell dismantling.Caspase-3, Caspase-9, Caspase-7 nih.govmdpi.com
PARP-1 CleavageInactivation of the DNA repair enzyme PARP-1, preventing futile repair cycles and conserving ATP.Caspase-3 nih.govmdpi.comresearchgate.net
DNA FragmentationCleavage of genomic DNA into distinct fragments, a hallmark of apoptosis.Caspase-activated DNase nih.govmdpi.com
Autophagy Modulation in PDT

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. Its role in the context of PDT is complex and can be either pro-survival or pro-death. mdpi.comnih.gov While some studies suggest that inhibiting autophagy can enhance PDT-induced cell death, others indicate the opposite. mdpi.com The generation of ROS during PDT can trigger autophagy. mdpi.com Given that this compound localizes to lysosomes and the ER, organelles central to the autophagic process, it is plausible that it modulates this pathway. mdpi.comnih.gov However, the precise role and mechanisms of autophagy modulation by this compound-PDT require further investigation. mdpi.com

Effects on Intracellular Calcium Ion Concentration

Photodynamic therapy (PDT) is recognized as an acute stress-inducing treatment that can alter cellular homeostasis. nih.govmdpi.com One of the significant cellular responses to the oxidative stress generated by this compound-mediated PDT is the disruption of intracellular calcium ion (Ca²⁺) homeostasis. nih.govnih.gov Ca²⁺ is a critical signaling molecule involved in numerous cellular processes, including cell death pathways like apoptosis and necrosis. nih.govbibliotekanauki.pl

The generation of reactive oxygen species (ROS) following the photoactivation of this compound leads to an increase in the cytosolic concentration of Ca²⁺. nih.gov This elevation is caused by two primary mechanisms: the influx of Ca²⁺ from the extracellular environment and the release of Ca²⁺ from intracellular stores. nih.gov Depending on the specific subcellular localization of the photosensitizer, PDT can damage organelles that serve as major calcium depositories, such as the endoplasmic reticulum (ER) and mitochondria, prompting them to release their stored Ca²⁺ into the cytosol. nih.govmdpi.com The resulting change in intracellular Ca²⁺ concentration activates downstream signaling pathways that contribute to the execution of cell death. nih.gov

Cytokine and Stress Response Mediator Production

This compound-mediated PDT is known to induce an inflammatory response characterized by the production and release of various cytokines and stress response mediators. nih.govmdpi.com The oxidative damage inflicted upon tumor cells triggers the release of pro-inflammatory mediators that can attract immune cells to the treatment site. mdpi.com Studies using this compound-loaded liposomes have shown that PDT can cause the generation of damage-associated molecular patterns (DAMPs), which include pro-inflammatory cytokines and chemotactic factors. researchgate.net

Furthermore, the oxidative stress from this compound PDT perturbs the normal redox balance within cells. This has been observed in HL60 cells, where PDT was associated with glutathione (B108866) depletion and the carbonylation of specific proteins. researchgate.net These carbonylated proteins include chaperones and heat-shock proteins such as heat-shock protein 60 (HSP60) and heat-shock protein cognate 71 (HSC71), which are key mediators of the cellular stress response. researchgate.net The carbonylation of these proteins, which are normally involved in cell survival signals during stress, is hypothesized to be a signaling mechanism for apoptosis induced by PDT. researchgate.net

Preclinical Efficacy Studies in Cancer Models

The effectiveness of this compound as a photosensitizer has been evaluated in numerous preclinical studies using various cancer models. These investigations have primarily focused on its ability to kill cancer cells upon activation with light.

In Vitro Phototoxicity Assessments

The phototoxic potential of this compound and its derivatives is typically assessed in vitro by measuring cell viability after treatment with the photosensitizer and subsequent exposure to light. These studies are crucial for determining the efficacy and optimal conditions for PDT.

Against Various Human Cancer Cell Lines (e.g., HeLa, A549, HCT116, HT-29, MCF-7, PC-3, 4T1)

This compound has demonstrated significant phototoxicity against a wide array of human and murine cancer cell lines.

HeLa (Cervical Cancer): this compound and its derivatives are effective against HeLa cells. mdpi.commdpi.comacs.org Modifications such as PEGylation have been shown to dramatically increase efficacy, with one study reporting a 170-fold decrease in the half-maximal inhibitory concentration (IC₅₀) compared to the parent compound. mdpi.comnih.gov The IC₅₀ for unmodified this compound was reported as 1.0 µM, which dropped to 0.006 µM for a PEGylated derivative.

A549 (Lung Cancer): Studies confirm the photocytotoxic effects of this compound in A549 lung carcinoma cells. mdpi.commdpi.comacs.org The IC₅₀ of free this compound was found to be 5.4 µM, while a graphene oxide-conjugated form showed enhanced phototoxicity with an IC₅₀ of 2.1 µM. Nanoparticle formulations have also been shown to be effective. nih.gov

HCT116 and HT-29 (Colorectal Cancer): Nanoparticles functionalized with this compound derivatives have shown strong phototoxic effects against HCT116 and HT-29 colorectal cancer cells. researchgate.netdoaj.org In one study, nanoparticles functionalized with chlorin (B1196114) p6, a derivative of this compound, yielded IC₅₀ values as low as 0.04 and 0.13 nmol/mL in HCT116 and HT-29 cells, respectively. researchgate.net

MCF-7 (Breast Cancer): this compound is an effective photosensitizer against MCF-7 breast cancer cells. mdpi.comnih.govpolito.it At a concentration of 1 µM, photoactivated this compound induced apoptosis in 52% of treated MCF-7 cells. nih.govmdpi.comresearchgate.net

PC-3 (Prostate Cancer): High phototoxicity has been observed in PC-3 prostate cancer cells, with one study reporting an IC₅₀ value of 0.16 µM for this compound. nih.govmdpi.com

4T1 (Mouse Breast Cancer): As a model for triple-negative breast cancer, 4T1 cells have been shown to be highly susceptible to this compound-mediated PDT. mdpi.compolito.itresearchgate.net Significant phototoxicity was observed at a concentration of 0.5 µM, which was sufficient to induce apoptosis in 50% of the cells upon light exposure. mdpi.com Photoactivated this compound was also effective in destroying 3D spheroids of 4T1 cells. researchgate.net

Interactive Table: In Vitro Phototoxicity of this compound and its Derivatives

Cell Line Cancer Type Compound IC₅₀ (Light) Key Findings Citations
HeLa Cervical This compound 1.0 µM -
HeLa Cervical PEGylated this compound 0.006 µM 170x more potent than unmodified this compound. mdpi.comnih.gov
A549 Lung This compound 5.4 µM -
A549 Lung GO-Purpurin 18 Conjugate 2.1 µM Enhanced uptake and reduced aggregation.
HCT116 Colorectal FONPs[Cp6] 0.04 nmol/mL Nanoparticle formulation shows high efficacy. researchgate.net
HT-29 Colorectal FONPs[Cp6] 0.13 nmol/mL Nanoparticle formulation shows high efficacy. researchgate.net
MCF-7 Breast This compound ~1.0 µM Induced 52% apoptosis at 1 µM. nih.govmdpi.com
PC-3 Prostate This compound 0.16 µM High phototoxicity observed. nih.gov
4T1 Breast (Murine) This compound <0.5 µM 0.5 µM induced 50% apoptosis. mdpi.com
Dark Cytotoxicity Evaluation

A crucial characteristic of an ideal photosensitizer is minimal or no toxicity in the absence of light, ensuring that it remains inert in the body until activated at the target site.

Studies have consistently shown that this compound and many of its derivatives exhibit low to no dark cytotoxicity at therapeutic concentrations. mdpi.comnih.gov

In 4T1 cells, this compound showed no signs of toxicity up to a concentration of 4 µM without photoactivation. mdpi.com

Similarly, in several human cancer cell lines, including MCF-7, PC-3, and others, this compound did not induce dark toxicity at concentrations up to 10 µM. nih.govresearchgate.net

Novel cationic purpurinimides were also found to have no significant dark cytotoxicity in A549 cells at concentrations up to 1 µM. jocpr.com

Interactive Table: Dark Cytotoxicity of this compound

Cell Line(s) Compound Concentration with No/Low Dark Toxicity Citation
4T1 This compound Up to 4 µM mdpi.com
MCF-7, PC-3, MIA PaCa-2, U-2 OS This compound & derivatives Up to 10 µM nih.govresearchgate.net
A549 Cationic Purpurinimides Up to 1 µM jocpr.com
HeLa, A549 P18-loaded SLNs Not specified mdpi.comnih.gov

In Vivo Anticancer Efficacy

This compound has demonstrated significant efficacy in inhibiting tumor growth in various mouse models through photodynamic therapy (PDT). In a study involving BALB/c mice with subcutaneously implanted 4T1 triple-negative breast cancer cells, intratumoral injection of this compound followed by light irradiation led to a notable 60% decrease in tumor volume six days after treatment. mdpi.com This treatment protocol effectively suppressed tumor growth compared to control groups where tumors grew constantly. mdpi.com Another study using a subcutaneous 4T1 breast cancer animal model also confirmed that PDT with this compound could significantly inhibit tumor growth. researchgate.netsci-hub.se

The method of delivery and formulation of this compound plays a crucial role in its therapeutic outcome. For instance, when this compound was loaded into nanocarriers like nano-transferosomes, a size-dependent anti-cancer effect was observed in cell lines. acs.org Similarly, a study on a derivative, 3-devinyl-(3-hexyloxyethyl)-purpurin-18-N-hexylimide methyl ester, showed 100% tumor cure in mice at a specific dose when combined with light therapy. researchgate.net The use of nanocarriers such as solid lipid nanoparticles (SLNs) and fluorescent organic nanoparticles (FONPs) has been explored to enhance the bioavailability and targeted delivery of this compound and its derivatives, aiming to improve their photodynamic efficiency in cancer models. researchgate.netnih.gov In a colorectal cancer model, FONPs functionalized with this compound derivatives were developed to overcome the limitations of hydrophobicity. nih.gov

Furthermore, combining this compound-PDT with other treatments, such as proteasome inhibitors, has shown synergistic effects. In murine tumor models (EMT6 and C-26), this combination led to significant tumor growth retardation with 60-100% complete responses. nih.gov

Table 1: Summary of In Vivo Studies on this compound PDT

Mouse Model Cancer Type This compound Formulation Key Findings on Tumor Growth Citation
BALB/c 4T1 Triple-Negative Breast Cancer Intratumoral injection 60% decrease in tumor volume 6 days post-PDT. mdpi.com
Subcutaneous Model 4T1 Breast Cancer Intratumoral injection Significant inhibition of tumor growth. researchgate.netsci-hub.se
EMT6 and C-26 Murine Tumors Combined with proteasome inhibitors 60-100% complete tumor response. nih.gov
N/A N/A 3-devinyl-(3-hexyloxyethyl)-purpurin-18-N-hexylimide methyl ester 100% tumor cure at a 1.0 μmol/kg dose. researchgate.net

Studies on the systemic impact of this compound-PDT in animal models have generally shown a favorable safety profile with minimal effects on major organ function. In a study using a 4T1 breast cancer mouse model, PDT treatment did not influence the body weight or the function of major organs. researchgate.netsci-hub.se Histopathological analysis of organs including the heart, liver, kidneys, and lungs showed no apparent damage after treatment with a this compound derivative-based nanogel in mice with 4T1 tumors. mdpi.com A similar observation was made in an orthotopic gallbladder cancer model, where mice treated with a this compound-based nanoparticle formulation showed no discernible weight loss, and histopathological analyses of major organs (heart, liver, spleen, lung, and kidney) revealed no significant abnormalities. nih.gov

The survivability of mice treated with this compound-PDT has been shown to improve significantly. In the 4T1 breast cancer model, the treatment largely extended the survival time of the mice. researchgate.netsci-hub.se Likewise, in another study, the survival time of PDT-treated mice was longer compared to the control group, even though complete tumor disappearance did not occur. mdpi.com Kaplan-Meier analysis in a gallbladder cancer model also demonstrated significantly improved survival rates in the treated group. nih.gov These findings suggest that this compound-PDT can effectively control tumor progression and enhance survival without causing significant systemic toxicity. mdpi.comresearchgate.netsci-hub.se

Combination Therapies with this compound

Combining this compound-based PDT with chemotherapy presents a promising strategy to enhance anticancer effects. nih.gov One approach involves the co-delivery of this compound and a chemotherapeutic agent, such as doxorubicin (B1662922) (DOX), using a single nanocarrier system like nano-transferosomes. acs.orgnih.govnih.gov These nano-transferosomes are designed to be pH-responsive, exhibiting sustained release in the physiological environment of the body and a burst release in the acidic environment of cancer cells. acs.org This targeted delivery system aims to increase the efficacy of both PDT and chemotherapy while minimizing systemic side effects. acs.orgnih.gov Studies have shown that such combined nanoformulations can effectively deliver both this compound sodium salt (P18Na) and DOX into cancer cells. acs.orgnih.gov

This compound is also recognized as a potent sonosensitizer for use in sonodynamic therapy (SDT), an emerging cancer treatment that uses ultrasound to activate a sensitizer. mdpi.comresearchgate.netdoaj.orgresearchgate.net SDT offers the advantage of deeper tissue penetration compared to the light used in PDT. nih.gov this compound has been identified as a sonosensitizer with unique luminescent properties that can overcome tissue absorption and scattering issues. nih.gov

To address the challenges of using this compound as a sonosensitizer, such as its high hydrophobicity, it has been encapsulated into nanocarriers like liposomes. nih.govdovepress.com These nanoliposomes can be effectively internalized by bacteria and allow for in situ visualization of infection areas, demonstrating the potential of this compound-based SDT in antimicrobial applications as well. nih.govdovepress.com In the context of cancer, an intelligent sonotheranostic peptide-Purpurin conjugate has been developed that can self-assemble in response to the tumor enzyme cathepsin B. acs.org This self-assembly enhances retention time within the tumor, amplifies the photoacoustic imaging signal for detection, and boosts the generation of reactive oxygen species for more effective SDT. acs.org

Challenges and Limitations in Clinical Translation of this compound for PDT

Despite promising preclinical results, several challenges hinder the clinical translation of this compound for PDT. mdpi.comcfmot.de A primary limitation is its high hydrophobicity, which leads to aggregation in physiological environments, reducing its bioavailability and the efficiency of singlet oxygen generation. mdpi.comnih.govnih.gov This poor water solubility also complicates its delivery to tumor tissues and can cause rapid removal from the target site. mdpi.comcfmot.de

To overcome these solubility issues, various strategies have been developed, including the synthesis of derivatives and the use of nanocarrier delivery systems. mdpi.comcfmot.de Formulations such as solid lipid nanoparticles (SLNs), liposomes, micelles, and polymeric nanoparticles have been employed to improve the physicochemical properties, stability, and bioavailability of this compound. researchgate.netcfmot.demdpi.com For example, PEGylation (conjugation with polyethylene (B3416737) glycol) has been shown to increase the hydrophilicity of this compound derivatives. nih.gov

Another significant challenge is achieving selective accumulation of the photosensitizer in tumor tissue to avoid damage to healthy cells and minimize side effects like photosensitivity. nih.govresearchgate.netdovepress.com While nanocarriers can passively target tumors through the enhanced permeability and retention (EPR) effect, the heterogeneity of this effect across different tumors limits consistent outcomes. nih.govdovepress.com Active targeting strategies are being explored but add complexity to the development process. dovepress.com

The limited penetration depth of light in biological tissues is another major obstacle, restricting PDT to superficial or endoscopically accessible tumors. nih.govfrontiersin.org Finally, the regulatory pathway for a combination product involving a drug (this compound), a device (light source), and a therapeutic procedure is inherently complex, posing additional hurdles for clinical approval. frontiersin.org The complexity of the delivery systems themselves, such as extracellular vesicles, which have issues like low yield and high heterogeneity, can also be a limiting factor in clinical translation. frontiersin.org

Hydrophobicity and Aggregation Tendency

A major limitation of this compound is its high hydrophobicity, which leads to a strong tendency to aggregate in aqueous physiological environments. mdpi.comcfmot.demdpi.com This aggregation is a significant obstacle because only the monomeric form of the photosensitizer is considered photoactive. thno.org When this compound molecules clump together, their photodynamic efficiency is severely compromised. mdpi.com Research indicates that aggregation can cause a substantial reduction in the singlet oxygen quantum yield, a key measure of PDT efficacy. For instance, the singlet oxygen quantum yield of this compound has been observed to decrease from 0.75 in its monomeric state to 0.42 when aggregated.

This aggregation not only quenches the excited state required for singlet oxygen production but also negatively impacts the compound's solubility and uniform distribution in the body. cfmot.demdpi.com To overcome these issues, various strategies have been developed to reduce aggregation and enhance the solubility of this compound. These approaches primarily involve chemical modification or encapsulation within nanocarrier systems.

Strategies to Mitigate Aggregation:

PEGylation: The conjugation of polyethylene glycol (PEG) chains to the this compound molecule increases its hydrophilicity, which improves its solubility in aqueous media and reduces the formation of aggregates. mdpi.commdpi.com This modification has been shown to lead to better bioavailability. mdpi.com

Nanoparticle Encapsulation: Incorporating this compound into delivery systems such as solid lipid nanoparticles (SLNs), liposomes, or micelles physically prevents the molecules from aggregating. cfmot.denih.gov SLNs, for example, can encapsulate the hydrophobic this compound, enhancing its stability and preventing coalescence at physiological pH. nih.govnih.gov Studies have shown that P18-loaded SLNs prevent aggregation and improve the generation of singlet oxygen compared to the free drug. nih.gov

Formation of Derivatives: Creating derivatives like purpurinimides can generate more stable photosensitizers that are less prone to aggregation and possess favorable photophysical properties. academie-sciences.fr

Table 1: Impact of Formulation on this compound Aggregation and Efficacy

Formulation Key Finding Impact on Aggregation Reference
Free this compound Singlet oxygen quantum yield drops from 0.75 to 0.42 in physiological media. High tendency to aggregate, reducing PDT efficacy.
PEGylated this compound Increased hydrophilicity and improved solubility. Reduces aggregation, leading to better bioavailability. mdpi.commdpi.com
Solid Lipid Nanoparticles (SLNs) Encapsulation prevents coalescence and enhances singlet oxygen photogenesis. Prevents aggregation and improves stability. nih.govnih.gov

Bioavailability and Tumor Selectivity

The hydrophobicity and aggregation tendency of this compound directly contribute to its low bioavailability and challenges with tumor selectivity. mdpi.comcfmot.de When administered systemically, the aggregated compound is difficult to deliver effectively to tumor tissues and may be rapidly cleared from the body. mdpi.com Furthermore, its natural form can lead to localization in compartments that are not ideal for PDT, such as lipid vesicles. mdpi.com

Improving bioavailability and ensuring the selective accumulation of the photosensitizer in malignant tissues are critical for maximizing therapeutic outcomes while minimizing damage to healthy surrounding cells. Research has focused on enhancing these properties through both passive and active targeting strategies.

Enhancing Bioavailability and Selectivity:

Nanocarrier Delivery: Nanoparticles, particularly those with sizes up to 400 nm, can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov Systems like solid lipid nanoparticles (SLNs) and liposomes not only improve solubility but also enhance drug accumulation at the tumor site. cfmot.denih.gov

Chemical Conjugation: Modifying this compound with specific molecules can improve its delivery and selectivity.

PEGylation: As mentioned, PEGylation improves hydrophilicity and bioavailability. mdpi.commdpi.com PEGylated derivatives have shown significantly enhanced photosensitizing efficacy, with IC50 values in HeLa cells decreasing by up to 170 times compared to the parent this compound. mdpi.com

Peptide/Amino Acid Conjugation: Linking this compound to peptides or amino acids can facilitate targeted delivery. mdpi.commdpi.com

Protein Interaction: The efficient delivery of a photosensitizer often relies on its interaction with transport proteins like human serum albumin (HSA), which is a key carrier for many molecules in the blood. mdpi.com

Derivative Synthesis: The synthesis of purpurinimide derivatives has been explored to improve tumor uptake. One study on a 3-devinyl-(3-hexyloxyethyl)-purpurin-18-N-hexylimide methyl ester showed excellent tumor uptake, with a tumor-to-muscle ratio of 8:1. nih.govresearchgate.net

Table 2: Research Findings on Improving this compound Bioavailability and Selectivity

Modification/Strategy Cell Line(s)/Model Key Research Finding Reference
PEGylation & Zinc Ion Incorporation HeLa, MCF-7, PC-3, LNCaP, MiaPaCa-2 Decreased IC50 in HeLa cells by up to 170 times compared to parent this compound. Localized in mitochondria and endoplasmic reticulum. mdpi.com
Solid Lipid Nanoparticle (SLN) Formulation HeLa, A549 SLNs with particle sizes of 164.70–762.53 nm showed enhanced phototoxicity and suitability for passive tumor targeting via the EPR effect. nih.govresearchgate.net
Purpurinimide Ester Derivative In vivo (mice) Showed excellent tumor uptake with a tumor vs. muscle ratio of 8:1. nih.govresearchgate.net
Conjugation with Graphene Oxide (GO) A549 GO can act as a suitable carrier to increase the bioavailability of this compound. mdpi.comresearchgate.net

Thermal and pH Stability Issues

This compound is a natural degradation product of Chlorophyll a, a molecule known for its low thermal stability and instability at acidic pH. mdpi.com This inherent instability extends to this compound, posing a significant challenge for its use as a therapeutic agent. One of the most critical stability issues is the susceptibility of its cyclic anhydride (B1165640) ring to hydrolysis. academie-sciences.fr In biological media or under certain pH conditions, this ring can readily open to form chlorin p6. mdpi.comacademie-sciences.fr

This transformation is detrimental to the efficacy of the treatment because chlorin p6 is considered a less effective photosensitizer than this compound. mdpi.comacademie-sciences.fr The degradation can be influenced by environmental factors such as pH and temperature. mdpi.com For instance, Chlorophyll a, the precursor, exhibits lower thermal and pH stability compared to Chlorophyll b, and it is particularly unstable at acidic pH. mdpi.comresearchgate.net

To address these stability concerns, researchers have focused on creating more robust derivatives. A key strategy is the conversion of the unstable anhydride ring into a more stable imide ring, forming compounds known as purpurinimides. academie-sciences.fr This chemical modification has been shown to generate more stable photosensitizers that retain or even enhance the desirable photophysical properties of the parent compound, such as strong absorption in the near-infrared spectrum. academie-sciences.fr Encapsulation within delivery systems like SLNs can also offer protection and improve the photostability of the drug. nih.gov

Table 3: Stability Issues and Improvement Strategies for this compound

Issue Consequence Improvement Strategy Reference
Low Thermal Stability Prone to degradation, reducing shelf-life and efficacy. Encapsulation in nanocarriers (e.g., SLNs) to provide physical protection. mdpi.comnih.gov
Low pH Stability (especially acidic) Degradation in acidic tumor microenvironments. Formation of more stable derivatives like purpurinimides. mdpi.comacademie-sciences.fr
Hydrolysis of Anhydride Ring Readily opens to form chlorin p6, a less effective photosensitizer. Conversion of the anhydride to a cyclic imide to form stable purpurinimides. mdpi.comacademie-sciences.fr

Mentioned Chemical Compounds

Nanocarrier Based Delivery Systems for Purpurin 18

Functionalization and Targeting Strategies of Nanocarriers

The development of effective nanocarrier systems for Purpurin 18 involves strategic functionalization to improve its pharmacokinetic profile and target specific cellular or tissue sites.

Peptide Conjugation for Enhanced Retention

Peptide conjugation offers a versatile approach to enhance the targeting and retention of this compound within tumor cells and tissues. For instance, conjugating this compound with the amine spermine (B22157) has been shown to improve its retention in tumor cells mdpi.com. More complex peptide-based strategies involve creating conjugates designed for specific cellular interactions or tumor microenvironment responses. A notable example includes peptide conjugates comprising a PD-L1 antagonistic peptide, an MMP-2-specific cleavable sequence, and a self-assembling motif, which, when loaded with this compound, formed nanospheres that facilitated immune cell infiltration and enhanced tumor cell sensitivity to immune checkpoint blockade therapy creative-peptides.com. Additionally, the RGD peptide has been employed as a targeting ligand for this compound delivery systems mdpi.com. Mesenchymal stem cells (MSCs), known for their natural affinity for tumor cells, have also been utilized as carriers for this compound-loaded silica (B1680970) nanoparticles (PS-SiO2NPs-MSCs), demonstrating effective migration and accumulation in targeted breast cancer cells mdpi.com.

PEGylation for Improved Bioavailability and Biodistribution

Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of hydrophobic drugs like this compound. The attachment of PEG chains enhances the hydrophilicity of this compound, leading to improved aqueous solubility, reduced aggregation, and consequently, enhanced bioavailability and better biodistribution nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.govump.edu.pl. Studies indicate that PEGylated this compound derivatives exhibit improved accumulation in key cellular organelles such as mitochondria, lysosomes, and the endoplasmic reticulum (ER) mdpi.com. Furthermore, PEGylation has been shown to increase the affinity of this compound for cancer cells and facilitate its penetration through cell membranes ump.edu.pl. For example, PEGylated poly(lactide-co-glycolide) (PLGA) nanoparticles have been successfully used for the co-delivery of this compound and the chemotherapeutic agent colchicine, demonstrating improved anticancer efficacy nih.gov. The PEGylation process can also lead to a significant increase in photosensitizing efficacy, with PEGylated this compound derivatives showing substantially augmented phototoxicity compared to the parent compound semanticscholar.orgresearchgate.net.

Ionic Liquid-Dependent Nanoparticles

Ionic liquids (ILs) have emerged as valuable components in the design of nanocarrier systems for this compound. IL-dependent gold nanoparticles (GNPs) incorporating this compound have been synthesized, leveraging the properties of water-soluble ILs to enhance the solubility of the conjugated photosensitizer mdpi.comresearchgate.netresearchgate.net. This approach not only improves solubility but also contributes to increased drug stability, promotes effective drug delivery, and enables controlled release mdpi.comresearchgate.net. These IL-dependent GNPs represent a promising system for delivering this compound into tumor cells, potentially enhancing its therapeutic performance in PDT mdpi.comresearchgate.net.

pH-Responsive Drug Release Systems

The tumor microenvironment is often characterized by acidic pH levels, which can be exploited for targeted drug delivery. pH-responsive nanoparticles are designed to release their payload specifically in these acidic conditions, thereby concentrating the therapeutic agent at the tumor site and minimizing systemic exposure bsmiab.org. This compound sodium salt (P18Na) and doxorubicin (B1662922) have been co-loaded into nano-transferosomes that exhibit a sustained pH-responsive release profile. These formulations show a rapid release of the drugs in acidic environments (pH 5) compared to physiological pH (pH 7.4), indicating their potential for targeted delivery to cancer cells nih.govacs.org. Similarly, graphene oxide (GO) conjugates of this compound methyl ester have demonstrated pH-sensitive release of the photosensitizer at slightly acidic pH mdpi.com.

Characterization of this compound-Loaded Nanocarriers

The characterization of this compound-loaded nanocarriers is crucial to ensure their suitability for therapeutic applications. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which influence cellular uptake, biodistribution, and stability.

Particle Size and Polydispersity Index (PDI)

The physical characteristics of nanocarriers significantly impact their performance in drug delivery. Particle size is particularly important for passive targeting via the enhanced permeability and retention (EPR) effect, and for efficient cellular uptake nih.govresearchgate.netmdpi.com. The Polydispersity Index (PDI) serves as a measure of the uniformity of particle sizes within a sample; lower PDI values (typically < 0.3) indicate a more homogeneous population of nanoparticles, which is generally preferred for consistent drug delivery and predictable behavior nih.govacs.org.

Nanocarrier TypeThis compound DerivativeReported Size Range (nm)Reported PDI RangeReferences
Nano-transferosomesP18Na98.38–217.500.25–0.36 nih.govacs.org
Solid Lipid Nanoparticles (SLNs)P18164.70–762.53Varies by formulation nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs)P18 N PI ME158.59–248.43Not explicitly stated mdpi.com
Ionic Liquid-Dependent Gold Nanoparticles (GNPs)This compound20–60Not explicitly stated mdpi.com
Magnetic Silica NanocarriersThis compound20–30Not explicitly stated researchgate.net
PEGylated PLGA NanoparticlesThis compound200 ± 75Not explicitly stated nih.govresearchgate.net

Pharmacological Activities Beyond Photodynamic Therapy

Antioxidant Properties and Pathways

While some commercial suppliers describe Purpurin 18 as having antioxidant activity, detailed scientific studies elucidating the specific mechanisms and pathways of this activity for this compound are not extensively available in peer-reviewed literature. The potential for antioxidant effects is often inferred from the general properties of porphyrin-like structures, which can interact with reactive oxygen species. However, specific research confirming and detailing these properties for this compound is limited.

Anti-inflammatory Action (e.g., Inhibition of IL-1β and IL-18)

Direct evidence for the anti-inflammatory action of this compound, specifically concerning the inhibition of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), is not well-documented in the available scientific literature. However, a study on a derivative, purpurin-18 phytyl ester (P18PE) , isolated from Clinacanthus nutans leaves, has demonstrated significant anti-inflammatory effects. This derivative was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. plos.org

Table 1: Anti-inflammatory Activity of Purpurin-18 Phytyl Ester (P18PE)

Cell LineInducing AgentInhibited MediatorEffective Concentration of P18PEReference
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO)10-100 μg/ml plos.org

This finding suggests that modifications of the this compound structure can lead to potent anti-inflammatory activity. Further research is required to determine if this compound itself possesses similar capabilities to modulate inflammatory pathways and cytokine production.

Antigenotoxic and Antimutagenic Properties (e.g., CYP-450 Enzyme Inhibition)

There is currently a lack of specific scientific data on the antigenotoxic and antimutagenic properties of this compound, including its potential to inhibit cytochrome P-450 (CYP-450) enzymes. These enzymes play a crucial role in the metabolic activation of many pro-carcinogens, and their inhibition can be a mechanism of antimutagenic action. While other related natural compounds have been studied for these properties, dedicated research on this compound is needed to ascertain its effects in this area.

Neuromodulatory Potential

The neuromodulatory potential of this compound has not been specifically investigated in the available scientific literature. Research into the effects of this compound on the central or peripheral nervous system, including its ability to modulate neurotransmitter systems or neuronal signaling pathways, is currently absent.

Antimicrobial Activities

Specific studies detailing a broad spectrum of antimicrobial activities (antibacterial and antifungal) for this compound are limited. While its derivative, purpurin-18 phytyl ester, did not show direct inhibitory effects on the growth of Streptococcus mutans, it did exhibit significant anti-biofilm activity against this bacterium. plos.org This suggests that the compound may interfere with bacterial virulence factors rather than directly inhibiting growth. Further research is necessary to explore the wider antimicrobial spectrum of this compound against various bacterial and fungal pathogens.

Anti-biofilm Activities

Evidence for the anti-biofilm activities of a this compound derivative has been reported. A study focusing on purpurin-18 phytyl ester (P18PE) demonstrated its ability to significantly reduce biofilm formation by Streptococcus mutans, a key bacterium implicated in dental caries. plos.org Notably, this anti-biofilm effect was observed at concentrations that did not inhibit the planktonic growth of the bacteria, indicating a specific action on biofilm development.

Table 2: Anti-biofilm Activity of Purpurin-18 Phytyl Ester (P18PE) against Streptococcus mutans

CompoundOrganismEffectEffective ConcentrationReference
Purpurin-18 Phytyl Ester (P18PE)Streptococcus mutansReduced biofilm formation by over 50%25 μg/ml plos.org

This research highlights the potential of this compound derivatives as agents that can target microbial biofilms, a critical factor in many chronic infections. However, studies specifically examining the anti-biofilm properties of the parent compound, this compound, are needed to confirm this activity.

Anti-osteoclastogenic Activities

There is no scientific literature available that investigates the anti-osteoclastogenic activities of this compound. Osteoclasts are cells responsible for bone resorption, and their inhibition is a key therapeutic strategy for diseases like osteoporosis. The effect of this compound on osteoclast differentiation and function remains an unexplored area of research.

Advanced Research Directions and Future Perspectives

Purpurin 18 as a Theranostic Agent

This compound (Pu18) is being investigated for its dual capability as a theranostic agent, meaning it can simultaneously diagnose and treat cancer. Its photosensitive nature allows it to generate reactive oxygen species (ROS) upon light activation, which is crucial for therapeutic effects. Simultaneously, its fluorescence properties can be harnessed for imaging and diagnostic purposes, enabling visualization of tumor sites and monitoring of treatment response mdpi.com. This dual functionality is highly desirable for precision oncology, where early detection and targeted treatment are paramount. Research is exploring how Pu18 can be integrated into systems that allow for real-time monitoring of drug delivery and therapeutic efficacy, bridging the gap between diagnosis and treatment mdpi.comacs.org.

Multimodal Cancer Therapy Approaches

To enhance treatment efficacy and overcome resistance mechanisms, this compound is being explored in combination with other therapeutic modalities. This includes:

Photodynamic Therapy (PDT) and Photothermal Therapy (PTT): Pu18 can act as a photosensitizer in PDT, generating cytotoxic ROS. It can also be used in PTT, where absorbed light energy is converted into heat to destroy cancer cells. Studies have shown synergistic effects when PDT and PTT are combined using Pu18, leading to significantly improved tumor growth inhibition compared to either therapy alone mdpi.com.

Chemotherapy: Pu18-loaded nanoparticles have been developed for the combined delivery of Pu18 and chemotherapeutic agents like doxorubicin (B1662922). This combination therapy aims to leverage the ROS-generating capacity of Pu18 with the cytotoxic effects of chemotherapy, potentially leading to enhanced anticancer outcomes acs.org. The synergistic effect of combining PDT with chemotherapy can help overcome limitations such as poor light penetration and hypoxia-related resistance nih.gov.

Sonodynamic Therapy (SDT): Pu18 can also function as a sonosensitizer, absorbing ultrasound energy to generate therapeutic effects, similar to how it acts in PDT with light mdpi.com.

Development of Novel this compound Derivatives with Enhanced Properties

A significant area of research focuses on synthesizing new this compound derivatives to overcome its limitations, primarily hydrophobicity, which leads to aggregation and poor bioavailability semanticscholar.org. Strategies include:

PEGylation: Conjugating this compound with polyethylene (B3416737) glycol (PEG) linkers has been shown to significantly improve its hydrophilicity, solubility, and bioavailability, thereby enhancing its photosensitizing efficacy and reducing aggregation semanticscholar.orgnih.gov.

Nanoparticle Encapsulation: Encapsulating Pu18 within various nanoparticles, such as solid lipid nanoparticles (SLNs) or graphene oxide (GO), improves its delivery, stability, and therapeutic effect researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. These nanocarriers can also facilitate targeted drug release in tumor microenvironments.

Structural Modifications: Chemical modifications, such as the introduction of zinc ions or specific functional groups (e.g., amine, ester, imide), have been explored to optimize photophysical properties, cellular uptake, and tumor targeting researchgate.netmdpi.comsioc-journal.cnacs.orgacs.orgnih.gov. For instance, certain purpurinimide derivatives have demonstrated enhanced photodynamic efficiency compared to the parent compound sioc-journal.cnnih.gov.

Table 1: Properties of this compound Derivatives

Derivative TypeModification StrategyKey Enhanced PropertyReference(s)
PEGylated this compoundConjugation with polyethylene glycol (PEG) linkerImproved hydrophilicity, solubility, bioavailability semanticscholar.orgnih.gov
Zinc-complexed Pu18Incorporation of zinc ionEnhanced photosensitizing efficacy, reduced lipophilicity semanticscholar.orgmdpi.com
Nanoparticle-loaded Pu18Encapsulation in SLNs, GO, or gold nanoparticlesImproved bioavailability, stability, targeted delivery researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com
PurpurinimidesVarious functional group modificationsEnhanced photodynamic efficiency, tunable lipophilicity researchgate.netsioc-journal.cnacs.orgacs.orgnih.govnih.gov

Personalized Medicine Applications

The concept of personalized medicine, tailoring treatments to individual patient characteristics, holds significant promise for this compound. Research is exploring how Pu18's efficacy can be optimized based on specific cancer subtypes, genetic profiles, or biomarker expression researchgate.netohcare.comucsd.edu. This could involve identifying specific tumor markers that predict a better response to Pu18-based therapies or developing companion diagnostics that guide treatment decisions. By understanding the unique molecular signatures of a patient's cancer, therapies involving this compound can be more precisely targeted, potentially leading to improved outcomes and reduced side effects ohcare.comucsd.edu.

In Silico Studies and Computational Modeling for this compound

Computational approaches, including in silico studies and molecular modeling, are playing a crucial role in accelerating the development of this compound-based therapies. These methods allow researchers to:

Predict Molecular Interactions: Molecular docking studies can predict how this compound and its derivatives interact with biological targets, such as proteins or DNA, providing insights into their mechanisms of action nih.govresearchgate.netbindingdb.org.

Design Novel Derivatives: Computational modeling aids in the rational design of new this compound analogs with optimized properties, such as enhanced binding affinity, improved photophysical characteristics, or better cellular uptake sioc-journal.cnacs.orgfigshare.com.

Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) analyses help establish correlations between the chemical structure of this compound derivatives and their biological activity, guiding the synthesis of more potent and selective compounds researchgate.netacs.orgacs.orgnih.govfigshare.com.

By integrating these advanced research directions, this compound is poised to become a significant player in the future of cancer treatment, offering innovative solutions for diagnosis, therapy, and personalized patient care.

Q & A

Q. Table 1: Key Synthesis and Purity Parameters

ParameterMethod/ValueReference
Source MaterialSpirulina maxima chlorophyll
PurificationSilica gel chromatography
Purity AnalysisHPLC (λ=410 nm)
Hydrophilicity MetricLogP reduction via PEGylation

Basic: Which analytical methods are most effective for characterizing this compound’s structural and photophysical properties?

Answer:

  • Structural Characterization :
    • Mass Spectrometry (MS) : Confirms molecular weight (MW: 534.6 g/mol) and fragmentation patterns .
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., PEG linkers in derivatives) .
  • Photophysical Properties :
    • UV-Vis Spectroscopy : Absorption maxima at 665 nm (long-wavelength PDT suitability) .
    • Singlet Oxygen Quantum Yield (ΦΔ) : Measured using 1,3-diphenylisobenzofuran (DPBF) degradation; this compound derivatives exhibit ΦΔ >0.6 .

Q. Table 2: Key Analytical Metrics

PropertyMethodReference
MW DeterminationESI-MS
Absorption PeakUV-Vis (665 nm)
Singlet Oxygen YieldDPBF Assay

Advanced: How can researchers optimize this compound derivatives for enhanced tumor selectivity in photodynamic therapy (PDT)?

Answer:

  • PEGylation : Introducing polyethylene glycol (PEG) linkers improves hydrophilicity and tumor accumulation. For example, RGD-dextran/Purpurin 18 conjugates show pH-responsive release in acidic tumor microenvironments .
  • Receptor Targeting : Functionalizing with RGD peptides enhances binding to αvβ3 integrins overexpressed in cancer cells .
  • Dosage Optimization : In vitro cytotoxicity assays (e.g., MTT) determine IC50 values (e.g., 30 µM in A549 lung cancer cells ).

Methodological Note : Use two-way ANOVA to compare tumor vs. normal cell viability post-PDT, ensuring p<0.05 significance .

Advanced: What methodologies resolve contradictions in reported cytotoxicity profiles of this compound across cancer cell lines?

Answer:
Discrepancies arise from variability in:

  • Cell Line Sensitivity : A549 (lung) vs. HT22 (neuronal) cells show differing IC50 values due to membrane permeability differences .
  • Experimental Design : Standardize protocols:
    • MTT Assay Conditions : 24–48 hr incubation, serum-free media .
    • ROS Scavengers : Include controls for endogenous antioxidant interference .
  • Statistical Validation : Use Bonferroni post hoc tests after ANOVA to adjust for multiple comparisons .

Advanced: What strategies improve this compound’s stability in aqueous solutions for biomedical applications?

Answer:

  • Formulation Engineering :
    • Nanovehicles : Encapsulation in pH-responsive phenylboronate-dextran conjugates prevents aggregation .
    • Lyophilization : Stabilizes this compound in powder form; reconstitute in PBS (pH 7.4) .
  • Storage Conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation .
    • Incompatibility Avoidance : Exclude strong acids/oxidizers to prevent decomposition .

Advanced: How do researchers validate this compound’s neuroprotective effects while addressing oxidative stress artifacts?

Answer:

  • Blind Experimental Design : Two independent observers measure HT22 cell viability under identical conditions to reduce bias .
  • ROS Quantification : Use dichlorofluorescein (DCF) assays to distinguish this compound’s antioxidant effects from baseline ROS .
  • Dose-Response Curves : Non-toxic thresholds (e.g., 25 µM in HT22 cells) must be established before neuroprotection studies .

Advanced: What emerging applications of this compound are supported by recent spectroscopic and clinical data?

Answer:

  • Archaeological Dye Analysis : Surface-enhanced Raman spectroscopy (SERS) detects purpurin in historical textiles via pseudopurpurin markers .
  • MAO-A Inhibition : Purpurin’s 4-hydroxy group reversibly inhibits MAO-A (IC50=2.1 µM), suggesting antidepressant potential .
  • Photoacoustic Imaging : RDNP conjugates enable ratiometric PA signal monitoring of tumor structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.